molecular formula C19H24N4O2 B2680496 N-(4-butylphenyl)-6-morpholinopyridazine-3-carboxamide CAS No. 1396785-25-3

N-(4-butylphenyl)-6-morpholinopyridazine-3-carboxamide

Cat. No.: B2680496
CAS No.: 1396785-25-3
M. Wt: 340.427
InChI Key: AYHSPHKWSNYFOE-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-6-morpholinopyridazine-3-carboxamide: is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a pyridazine ring substituted with a morpholine group and a carboxamide group, along with a butylphenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-butylphenyl)-6-morpholinopyridazine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a diketone.

    Substitution with Morpholine: The pyridazine ring is then reacted with morpholine under suitable conditions, such as heating in the presence of a base, to introduce the morpholine group.

    Attachment of the Butylphenyl Group: The butylphenyl group can be introduced via a nucleophilic substitution reaction, where the nitrogen atom of the pyridazine ring attacks a butylphenyl halide.

    Formation of the Carboxamide Group: Finally, the carboxamide group is introduced through the reaction of the pyridazine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the butylphenyl group, leading to the formation of hydroxylated or ketone derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or alcohol derivative.

    Substitution: The morpholine and butylphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenated reagents and bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.

Major Products:

    Oxidation Products: Hydroxylated or ketone derivatives of the butylphenyl group.

    Reduction Products: Amine or alcohol derivatives of the carboxamide group.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.

    Materials Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific electronic or optical properties.

Biology and Medicine:

    Drug Development: Due to its unique structure, the compound is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.

Industry:

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

    Agriculture: It may have applications in the development of agrochemicals, such as pesticides or herbicides.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-6-morpholinopyridazine-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity or modulating its function. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors (GPCRs).

Comparison with Similar Compounds

    N-(4-butylphenyl)-6-piperidinopyridazine-3-carboxamide: Similar structure but with a piperidine ring instead of morpholine.

    N-(4-butylphenyl)-6-pyrrolidinopyridazine-3-carboxamide: Similar structure but with a pyrrolidine ring instead of morpholine.

Uniqueness: N-(4-butylphenyl)-6-morpholinopyridazine-3-carboxamide is unique due to the presence of the morpholine ring, which can impart different electronic and steric properties compared to its analogs. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

N-(4-butylphenyl)-6-morpholin-4-ylpyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-2-3-4-15-5-7-16(8-6-15)20-19(24)17-9-10-18(22-21-17)23-11-13-25-14-12-23/h5-10H,2-4,11-14H2,1H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYHSPHKWSNYFOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=NN=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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